Cas no 80399-60-6 (hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)-1H-azepine)
80399-60-6 structure
Product Name:hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)-1H-azepine
N.o CAS:80399-60-6
MF:C34H52NO2P
MW:537.755950927734
CID:985580
PubChem ID:20561581
Update Time:2025-04-20
hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)-1H-azepine Propriedades químicas e físicas
Nomes e Identificadores
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- hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)-1H-azepine
- 1-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)azepane
- SCHEMBL11298348
- NS00060778
- Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine
- 1-(2,4,8,10-Tetra-tert-butyl-6H-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane
- 80399-60-6
- EINECS 279-455-4
- DTXSID701001218
- 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane
- Hexahydro-1-[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]-1H-azepine
- HJMZERPHMADHSI-UHFFFAOYSA-N
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- Inchi: 1S/C34H52NO2P/c1-31(2,3)23-19-25-26-20-24(32(4,5)6)22-28(34(10,11)12)30(26)37-38(35-17-15-13-14-16-18-35)36-29(25)27(21-23)33(7,8)9/h19-22H,13-18H2,1-12H3
- Chave InChI: HJMZERPHMADHSI-UHFFFAOYSA-N
- SMILES: P1(N2CCCCCC2)OC2C(=CC(=CC=2C(C)(C)C)C(C)(C)C)C2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 537.37356690g/mol
- Massa monoisotópica: 537.37356690g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 38
- Contagem de Ligações Rotativas: 5
- Complexidade: 720
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 11.5
- Superfície polar topológica: 29.5Ų
hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)-1H-azepine Literatura Relacionada
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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